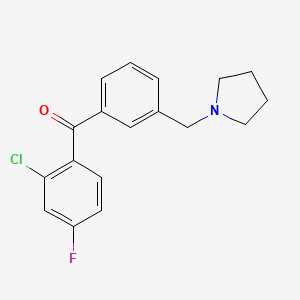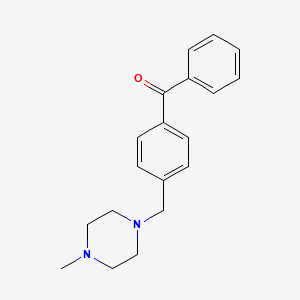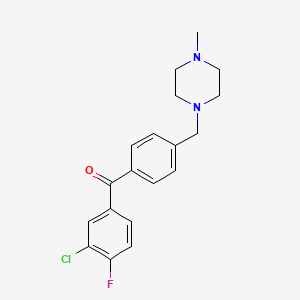
2-Chloro-4-fluoro-3'-pyrrolidinomethyl benzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-fluoro-3'-pyrrolidinomethyl benzophenone (2CFBP) is a chemical compound with a wide range of applications in the scientific research field. It is a colorless and odorless crystalline solid that is used in a variety of laboratory experiments, including organic synthesis and chromatography. 2CFBP is also known as 2-chloro-4-fluoro-3'-methylbenzophenone, 2-chloro-4-fluoro-3'-methoxybenzophenone, and 2-chloro-4-fluoro-3'-methoxybenzophenone.
Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity in Cancer Research
A study synthesized benzophenones with pyridine nucleus and evaluated their antiproliferative activity against Dalton's Lymphoma Ascites (DLA) cells. Compounds with fluoro and chloro groups demonstrated significant activity by activating caspase-activated DNase, leading to DNA fragmentation and apoptosis in cancer cells (Al‐Ghorbani et al., 2016).
Synthesis and Properties for Proton Exchange Membranes
A study focused on synthesizing high molecular weight poly(2,5-benzophenone) derivatives for proton exchange membranes. These derivatives were created using a nickel-catalyzed coupling polymerization process and exhibited high thermal stability and proton conductivity, making them potentially useful in fuel cell applications (Ghassemi & Mcgrath, 2004).
Applications in Tumor Growth Inhibition
Research on novel benzophenone analogs revealed their significant role in tumor growth inhibition by targeting angiogenesis and apoptosis. The study found that these analogs, when modified with methyl, chloro, and fluoro groups, showed potent cytotoxic and anti-proliferative effects against various cancer cell lines (Mohammed & Khanum, 2018).
Degradation and Environmental Impact
Research on benzophenone-3 degradation in aquatic solutions by ozonation explored its kinetics and intermediates. The study is significant for understanding the environmental impact and removal efficiency of benzophenones in water treatment processes (Guo et al., 2016).
Controlled-Release Characteristics
Another study synthesized organopolyphosphazenes incorporating benzophenone derivatives for controlled drug release. These polymers showed promising characteristics for sustained drug delivery, underlining their potential in pharmaceutical applications (Gudasi et al., 2007).
Oxidation and Water Treatment
Investigations into the oxidation of benzophenone-3 by potassium permanganate in aqueous solution provided insights into degradation products, reaction pathways, and toxicity assessment. This research is crucial for evaluating water treatment methods and the environmental safety of benzophenone derivatives (Cao et al., 2021).
Eigenschaften
IUPAC Name |
(2-chloro-4-fluorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO/c19-17-11-15(20)6-7-16(17)18(22)14-5-3-4-13(10-14)12-21-8-1-2-9-21/h3-7,10-11H,1-2,8-9,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBGPQYZPGKGPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643214 |
Source


|
| Record name | (2-Chloro-4-fluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-fluoro-3'-pyrrolidinomethyl benzophenone | |
CAS RN |
898770-70-2 |
Source


|
| Record name | Methanone, (2-chloro-4-fluorophenyl)[3-(1-pyrrolidinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898770-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chloro-4-fluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 8-oxo-8-[4-(thiomorpholinomethyl)phenyl]octanoate](/img/structure/B1325609.png)










![Ethyl 4-[4-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1325624.png)
![Ethyl 7-[4-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1325626.png)
